5-(2-Brom-4-nitrophenyl)furan-2-carbaldehyd

Übersicht

Beschreibung

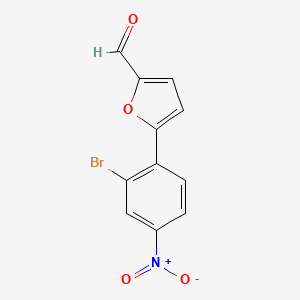

5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6BrNO4 It is a furan derivative, characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a furan ring with an aldehyde group

Wissenschaftliche Forschungsanwendungen

5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique structural features.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by nitration and subsequent formylation to introduce the aldehyde group. For instance, the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions can yield a brominated intermediate. This intermediate can then be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. Finally, the formylation step can be achieved using Vilsmeier-Haack reaction conditions, involving the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group .

Industrial Production Methods

Industrial production of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely. The choice of solvents and reagents may also be tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or catalytic hydrogenation.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.

Reduction: SnCl2 in HCl or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: 5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid.

Reduction: 5-(2-Bromo-4-aminophenyl)furan-2-carbaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its reactive functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids or proteins, leading to antibacterial or antifungal effects. The aldehyde group can form covalent bonds with amino groups in proteins, potentially altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(4-Bromophenyl)furan-2-carbaldehyde

- 5-(4-Nitrophenyl)furan-2-carbaldehyde

- Methyl 4-(5-formylfuran-2-yl)benzoate

Uniqueness

5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is unique due to the presence of both bromine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable intermediate in organic synthesis and a promising candidate for various applications .

Biologische Aktivität

5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is a furan derivative characterized by a furan ring substituted with a formyl group and a bromo-nitrophenyl moiety. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial applications. Despite the lack of extensive literature specifically detailing its biological mechanisms, related compounds and preliminary studies suggest promising avenues for research.

Chemical Structure and Properties

The compound's structure is defined as follows:

- Furan Ring : A five-membered aromatic ring containing one oxygen atom.

- Formyl Group (CHO) : Located at the second position of the furan ring.

- Substituted Phenyl Group : Contains a bromine atom at the second position and a nitro group at the fourth position.

This combination of functional groups enhances the compound's reactivity, potentially making it suitable for various chemical interactions, including nucleophilic substitutions and aldol condensations.

Antimicrobial Activity

Research indicates that derivatives of furan carbaldehydes exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 5-(2-bromo-4-nitrophenyl)furan-2-carbaldehyde possess antibacterial activity against various gram-positive and gram-negative bacteria:

| Compound Type | Activity Against | Reference |

|---|---|---|

| Chalcone derivatives with furan moiety | Moderate to good activity | Aminath Rajeena et al. |

| 5-Bromo-2-furaldehyde | Antibacterial | Almasirad et al. |

In these studies, synthesized compounds were evaluated using standard methods against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain substitutions enhanced efficacy, particularly compounds with bromo groups showing notable activity against Pseudomonas aeruginosa.

While specific mechanisms for 5-(2-bromo-4-nitrophenyl)furan-2-carbaldehyde remain unreported, general mechanisms observed in related compounds include:

- Nucleophilic Aromatic Substitution : The electron-withdrawing nitro group may activate the phenyl ring for nucleophilic attack.

- Aldol Condensation : The aldehyde functionality can facilitate reactions with other carbonyl compounds, potentially leading to more complex structures with enhanced biological activities.

Case Studies

Recent studies focusing on similar furan derivatives provide insights into potential applications:

-

Synthesis and Evaluation of Chalcones :

- A series of chalcones derived from furan carbaldehydes demonstrated significant antibacterial properties. The study highlighted the importance of substitution patterns on biological activity.

- Compounds were synthesized via Claisen-Schmidt condensation and characterized through NMR and mass spectrometry .

- Antimicrobial Screening :

Eigenschaften

IUPAC Name |

5-(2-bromo-4-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO4/c12-10-5-7(13(15)16)1-3-9(10)11-4-2-8(6-14)17-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGZASQDCAESCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354430 | |

| Record name | 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327049-95-6 | |

| Record name | 5-(2-Bromo-4-nitrophenyl)-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327049-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.